4,5-Epoxyartemisinic acid

Overview

Description

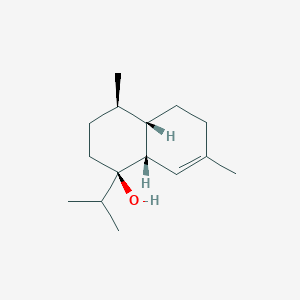

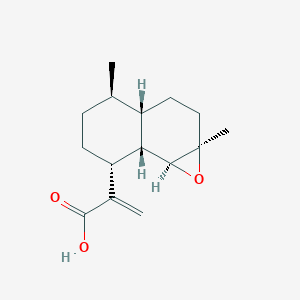

4,5-Epoxyartemisinic acid is a natural product derived from the plant Artemisia annua, commonly known as sweet wormwood. This compound is a precursor molecule in the biosynthesis of artemisinin, a potent antimalarial drug. It is characterized by its colorless crystalline or white crystalline powder form and has the molecular formula C15H22O3 .

Mechanism of Action

Target of Action

4,5-Epoxyartemisinic acid is a natural product used for research related to life sciences . .

Result of Action

Artemisia species, from which this compound is derived, have been shown to have strong antibiotic activities against various bacteria and have strong antioxidant capacity .

Biochemical Analysis

Biochemical Properties

4,5-Epoxyartemisinic acid plays a crucial role in biochemical reactions, particularly in the biosynthesis of artemisinin. It interacts with several enzymes and proteins during its conversion to artemisinin. One of the key enzymes involved is cytochrome P450 monooxygenase (CYP71AV1), which catalyzes the oxidation of amorpha-4,11-diene to artemisinic acid and subsequently to this compound . This interaction is essential for the formation of the endoperoxide bridge, a critical structural feature of artemisinin. Additionally, this compound interacts with other biomolecules such as NADPH and oxygen, which are required for the enzymatic reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . This compound also modulates the expression of genes involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death . Furthermore, this compound has been found to inhibit angiogenesis, thereby preventing the formation of new blood vessels that supply nutrients to tumors .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules and enzymes, leading to their inhibition or activation. For instance, this compound binds to cytochrome P450 monooxygenase (CYP71AV1), facilitating the oxidation of amorpha-4,11-diene to artemisinic acid . This binding interaction is crucial for the formation of the endoperoxide bridge in artemisinin. Additionally, this compound can generate ROS, which can cause oxidative damage to cellular components and trigger apoptosis . The compound also influences gene expression by modulating transcription factors and signaling pathways involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at -20°C for up to three years in powder form . In solution, its stability decreases, and it should be stored at -80°C for optimal preservation . Over time, the compound may degrade, leading to a reduction in its efficacy and potency. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant biological effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the biosynthesis of artemisinin. The compound is synthesized from amorpha-4,11-diene through a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenase (CYP71AV1) . This pathway involves the oxidation of amorpha-4,11-diene to artemisinic acid, followed by the formation of this compound . The metabolic flux through this pathway is regulated by the availability of substrates and cofactors, such as NADPH and oxygen . Additionally, this compound can influence the levels of other metabolites in the pathway, affecting the overall production of artemisinin .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cellular membranes by passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and enzymes, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within cells are influenced by factors such as pH, temperature, and the presence of binding proteins . These factors play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the endoplasmic reticulum (ER) and mitochondria, where it interacts with specific enzymes and proteins . The targeting of this compound to these organelles is mediated by post-translational modifications and targeting signals . For instance, the presence of specific amino acid sequences in the compound’s structure can direct it to the ER or mitochondria . The subcellular localization of this compound is critical for its role in biochemical reactions and cellular processes, as it ensures the compound’s proximity to its target biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Epoxyartemisinic acid typically involves the epoxidation of artemisinic acid. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under controlled conditions to introduce the epoxy group at the 4,5-position of the artemisinic acid molecule .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from Artemisia annua followed by chemical modification. The process includes the cultivation of Artemisia annua, extraction of artemisinic acid, and subsequent chemical conversion to this compound using epoxidation reactions .

Chemical Reactions Analysis

Types of Reactions: 4,5-Epoxyartemisinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the epoxy group to a diol.

Substitution: The epoxy group can be opened by nucleophiles, leading to various substitution products.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.

Major Products:

Oxidation: Formation of more oxidized derivatives.

Reduction: Formation of diols.

Substitution: Formation of substituted artemisinic acid derivatives.

Scientific Research Applications

4,5-Epoxyartemisinic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various artemisinin derivatives.

Biology: Studied for its role in the biosynthesis of artemisinin and its derivatives.

Medicine: Investigated for its potential antimalarial properties and as a precursor for antimalarial drugs.

Industry: Utilized in the production of artemisinin-based combination therapies for malaria treatment

Comparison with Similar Compounds

- Artemisinic acid

- Dihydroartemisinic acid

- Arteannuin N

- Alpha-Epoxydihydroartemisinic acid

- Arteannuin A

- Arteannuin M

- Arteannuin L

- Arteannuin B

Comparison: 4,5-Epoxyartemisinic acid is unique due to its specific epoxy group at the 4,5-position, which is crucial for its conversion to artemisinin. Compared to other similar compounds, it serves as a more direct precursor to artemisinin, making it highly valuable in the synthesis of antimalarial drugs .

Properties

IUPAC Name |

2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8,10-13H,2,4-7H2,1,3H3,(H,16,17)/t8-,10+,11+,12+,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNNGKUJKJXDCO-IEFGFUDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC3(C2O3)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.